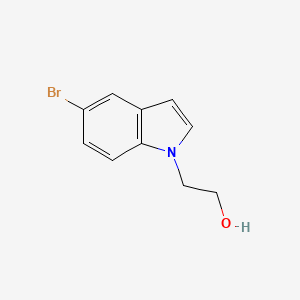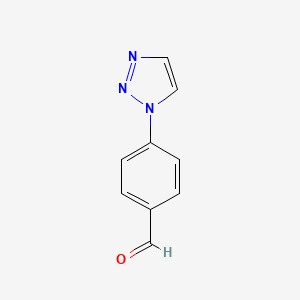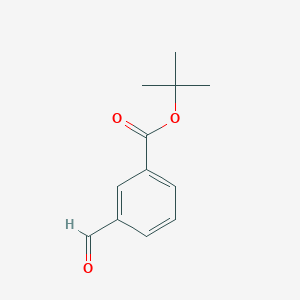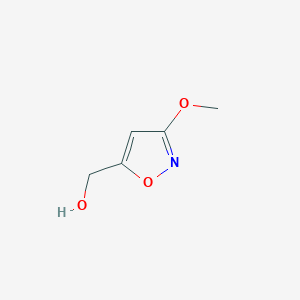
3-メトキシ-5-ヒドロキシメチルイソキサゾール
概要
説明
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through different methods. For instance, the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid is described using two procedures, one involving the treatment of dimethyl acetylenedicarboxylate with hydroxylamine and another using chlorofumaroyl dichloride with hydroxylamine . Another paper discusses the regioselective synthesis of 5-alkylthio- and 3-alkylthioisoxazoles from acylketene dithioacetals, highlighting the influence of reaction conditions on the regioselectivity of the products . Additionally, the synthesis of 3- and 5-amino-5-(3)-(pyrrol-2-yl)isoxazoles is achieved by reacting certain pyrrole derivatives with hydroxylamine .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can exhibit tautomerism, as shown in the study of 5-hydroxyisoxazoles-isoxazol-5-ones, where the existence of different tautomeric forms in various solvents is reported . The basicities of these compounds and their acid strength comparable to carboxylic acids are also noted, which can influence their chemical behavior .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, the paper on 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline describes its synthesis and subsequent reactions, including dehydration–aromatization and nucleophilic addition . The reactivity of these compounds can be significantly altered by substituents on the isoxazole ring, as demonstrated by the different outcomes when reactions are performed in various solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For instance, the paper on 2-methylisoxazolin-5-ones discusses the differences in physical properties between 3-aryl and 4-aryl compounds in the solid phase . The evaluation of protecting groups for 3-hydroxyisoxazoles provides insights into the regioselectivity of O- versus N-alkylation and the synthesis of 3-alkoxyisoxazole-5-carbaldehydes . These properties are crucial for the development of isoxazole-based compounds with desired biological activities.
科学的研究の応用
鎮痛作用
イソキサゾール誘導体は、鎮痛薬として大きな可能性を秘めていることがわかっています . つまり、痛み止め薬の開発に利用できるということです。
抗炎症作用
イソキサゾールとその誘導体は、抗炎症作用を示すことがわかっています . これは、炎症を特徴とする状態の治療に利用できることを示唆しています。
抗がん作用
研究により、イソキサゾール誘導体は抗がん作用を持つ可能性があることが示されています . これは、新しいがん治療の開発における潜在的な用途を示唆しています。
抗菌作用
イソキサゾール誘導体は、抗菌作用を示すことがわかっています . これは、新しい抗菌剤の開発に利用できることを示唆しています。
抗ウイルス作用
イソキサゾールとその誘導体は、抗ウイルス作用を示すことがわかっています . これは、新しい抗ウイルス薬の開発における潜在的な用途を示唆しています。
抗けいれん作用
研究により、イソキサゾール誘導体は抗けいれん作用を持つ可能性があることが示されています . これは、けいれんを特徴とする状態の治療における潜在的な用途を示唆しています。
抗うつ作用
イソキサゾール誘導体は、抗うつ作用を示すことがわかっています . これは、新しい抗うつ薬の開発に利用できることを示唆しています。
免疫抑制作用
イソキサゾールとその誘導体は、免疫抑制作用を示すことがわかっています . これは、免疫過剰反応を特徴とする状態の治療における潜在的な用途を示唆しています。
作用機序
Mode of Action
Isoxazole derivatives are known to interact with their targets and induce changes that lead to their therapeutic effects . The specific interactions of 3-Methoxy-5-hydroxymethylisoxazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazole derivatives are known to influence various biochemical pathways, leading to a wide range of downstream effects . The specific pathways affected by 3-Methoxy-5-hydroxymethylisoxazole and their downstream effects are currently being studied.
Result of Action
Isoxazole derivatives are known to have a wide range of effects at the molecular and cellular levels . The specific effects of 3-Methoxy-5-hydroxymethylisoxazole are subjects of ongoing research.
生化学分析
Biochemical Properties
3-Methoxy-5-hydroxymethylisoxazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant. Additionally, 3-Methoxy-5-hydroxymethylisoxazole may bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 3-Methoxy-5-hydroxymethylisoxazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, 3-Methoxy-5-hydroxymethylisoxazole can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Methoxy-5-hydroxymethylisoxazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Additionally, 3-Methoxy-5-hydroxymethylisoxazole may act as an enzyme inhibitor, preventing the normal function of enzymes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Methoxy-5-hydroxymethylisoxazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Its stability can be influenced by various factors, such as temperature and pH. Long-term exposure to 3-Methoxy-5-hydroxymethylisoxazole has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 3-Methoxy-5-hydroxymethylisoxazole vary with different dosages. At low doses, it may exhibit beneficial effects, such as antioxidant activity and promotion of cell survival. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of 3-Methoxy-5-hydroxymethylisoxazole .
Metabolic Pathways
3-Methoxy-5-hydroxymethylisoxazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Methoxy-5-hydroxymethylisoxazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles .
Subcellular Localization
The subcellular localization of 3-Methoxy-5-hydroxymethylisoxazole is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can directly affect gene expression by interacting with transcription factors .
特性
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIVXOUBNHJXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307521 | |
| Record name | 3-Methoxy-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35166-36-0 | |
| Record name | 3-Methoxy-5-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35166-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

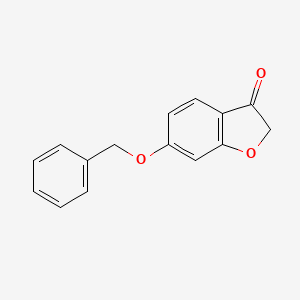
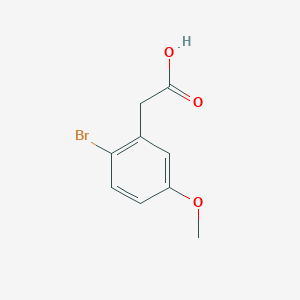
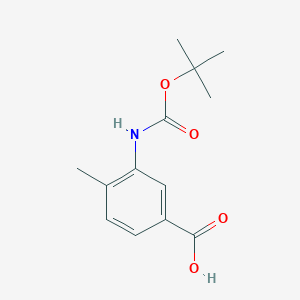



![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)


